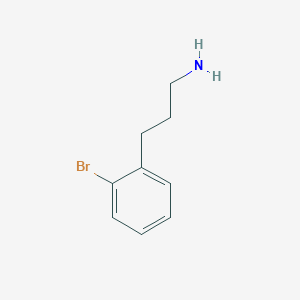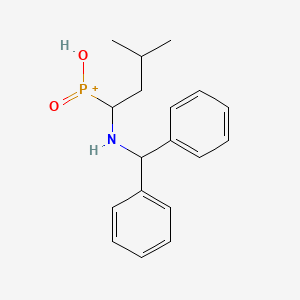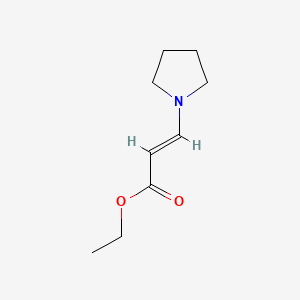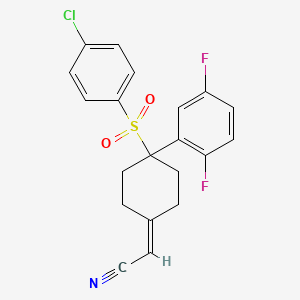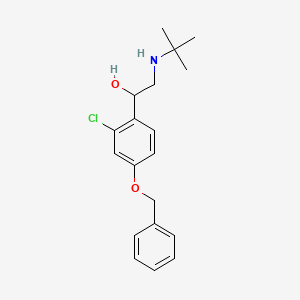
1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol
Vue d'ensemble
Description
1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol, also known as 4-Bz-2-Cl-TBAE, is a chemical compound widely used in scientific research. It is a synthetic compound with a variety of applications in the field of biochemistry, physiology, and drug discovery.
Applications De Recherche Scientifique
Photocatalytic Degradation in Environmental Applications
The compound 1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol is involved in environmental applications, particularly in the photocatalytic degradation of pharmaceutical agents like salbutamol in aqueous titanium dioxide suspensions. This process involves the kinetic study of drug decomposition, identification of intermediate compounds, assessment of mineralization, and toxicity evaluation. High-resolution mass spectrometry is used to assess the temporal course of the photocatalyzed process, contributing to environmental safety and pollution control (Sakkas et al., 2007).
Synthesis and Chemical Properties
The compound plays a role in the synthesis of various chemical structures. For instance, it is involved in the synthesis of (thio)substituted-1,3-butadienes and -butenynes, which are important in organic synthesis for introducing various functional groups. These synthesized compounds have potential applications in pharmaceuticals, pesticide preparation, and organic materials, showcasing the compound's versatility in chemical synthesis (Aysecik Kacmaz, 2019).
Electrochemical Studies
Electrochemical studies involving N-alkoxyarylaminyl radicals, which include derivatives of this compound, have been conducted to understand their properties. These studies are crucial for applications in battery technology, sensors, and other electronic devices (Miura & Muranaka, 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their interactions with adrenergic beta-receptors. These studies contribute to the development of new drugs for treating respiratory conditions like asthma and bronchitis. The research focuses on the structure-activity relationships of these compounds, which is critical for drug design and development (Engelhardt, 1984).
Organic Chemistry and Catalysis
The compound is utilized in the field of organic chemistry, particularly in benzylation reactions of alcohols. These reactions are significant in the synthesis of various organic compounds used in different industrial applications, including pharmaceuticals and agrochemicals (Poon & Dudley, 2006).
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(2-chloro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-19(2,3)21-12-18(22)16-10-9-15(11-17(16)20)23-13-14-7-5-4-6-8-14/h4-11,18,21-22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPAWSIKHUCMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3037868.png)
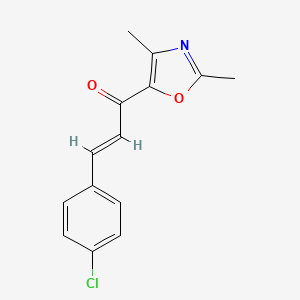
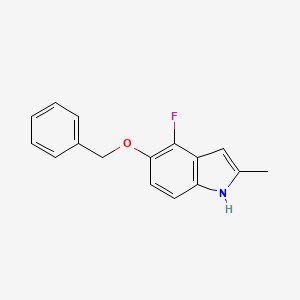
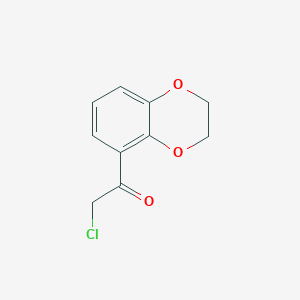

![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
